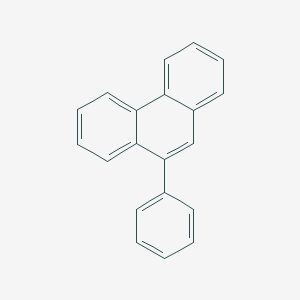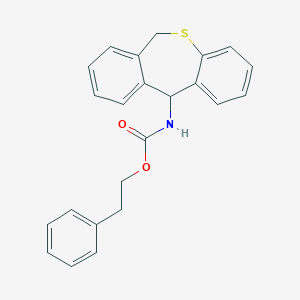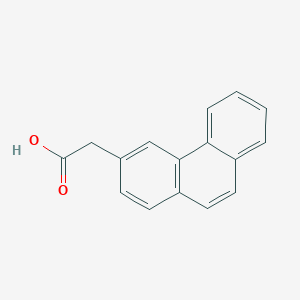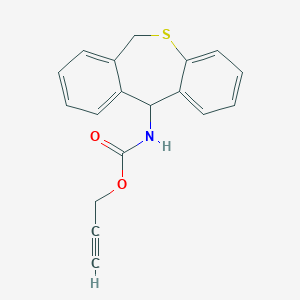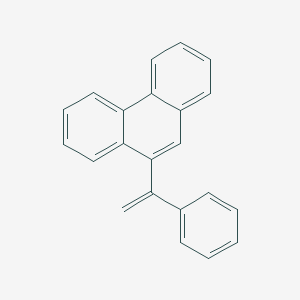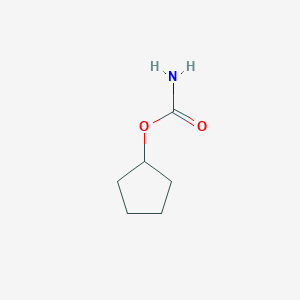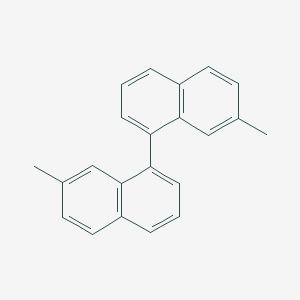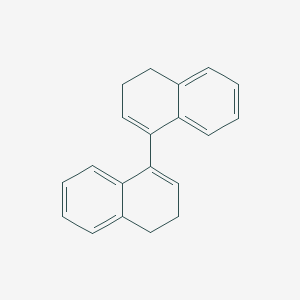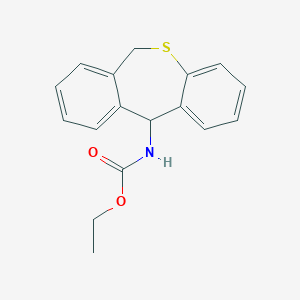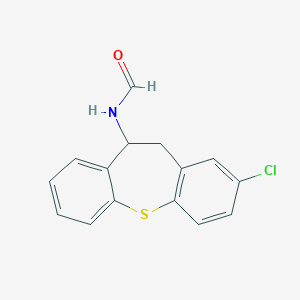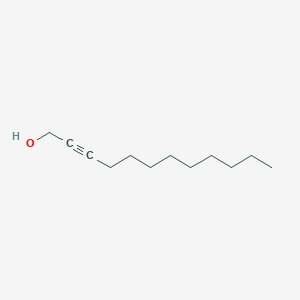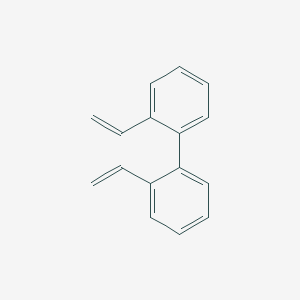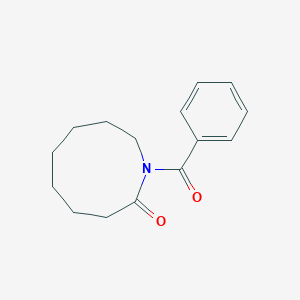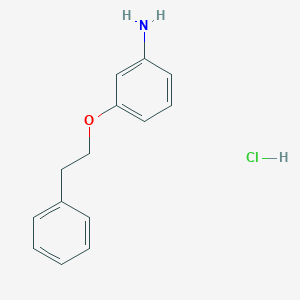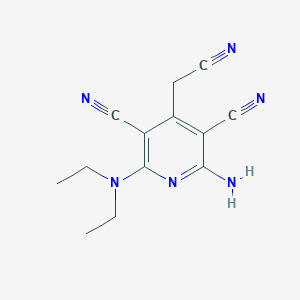
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family, which has several biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- is not fully understood. However, it has been reported that this compound can interact with DNA and inhibit cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- has been reported to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of various fungi and bacteria. It has also been reported to induce apoptosis in cancer cells. Furthermore, this compound has been shown to have potential as a fluorescent probe for imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)-. One potential direction is the development of this compound as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Additionally, this compound has potential as a fluorescent probe for imaging applications. Further studies are needed to optimize the imaging properties of this compound and determine its potential applications in imaging techniques. Furthermore, this compound has potential as an antimicrobial agent. Further studies are needed to determine the efficacy and safety of this compound against various fungi and bacteria.
Métodos De Síntesis
The synthesis of 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- involves the reaction of 2-amino-4-(cyanomethyl)-6-(diethylamino)pyridine with carbon disulfide in the presence of potassium hydroxide. This reaction results in the formation of 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)-. This method has been reported in various scientific publications and has been optimized for higher yields.
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- has been extensively studied for its biological and pharmacological activities. This compound has been reported to have antifungal and antibacterial properties. It has also been shown to have potential as an anticancer agent. Furthermore, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
Número CAS |
380638-39-1 |
|---|---|
Nombre del producto |
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- |
Fórmula molecular |
C13H14N6 |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
2-amino-4-(cyanomethyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H14N6/c1-3-19(4-2)13-11(8-16)9(5-6-14)10(7-15)12(17)18-13/h3-5H2,1-2H3,(H2,17,18) |
Clave InChI |
XRZHRSJWIHMKKY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
SMILES canónico |
CCN(CC)C1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



